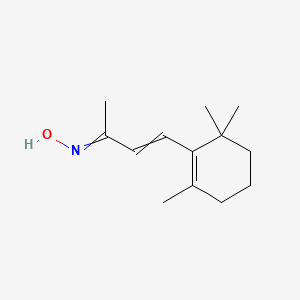
beta-Ionone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Ionone oxime: is a chemical compound derived from beta-ionone, a naturally occurring volatile compound found in various plants. Beta-ionone is a product of the oxidative cleavage of beta-carotene and is known for its aromatic properties. This compound is synthesized by reacting beta-ionone with hydroxylamine, resulting in the formation of an oxime group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-Ionone oxime is typically synthesized by reacting beta-ionone with hydroxylamine hydrochloride in an alkaline environment. The reaction involves the nucleophilic addition of hydroxylamine to the carbonyl group of beta-ionone, forming the oxime. The reaction conditions are generally mild, and the process is straightforward .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of beta-ionone as the starting material, which is reacted with hydroxylamine hydrochloride under controlled conditions to ensure high yield and purity. The reaction is carried out in an alkaline medium, and the product is purified through standard techniques such as recrystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-Ionone oxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitriles or other oxidized derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitriles and other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Applications De Recherche Scientifique
Beta-Ionone oxime has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Used in the fragrance and flavor industry due to its aromatic properties.
Mécanisme D'action
The mechanism of action of beta-Ionone oxime involves its interaction with various molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, this compound can act as a ligand, binding to specific receptors and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Alpha-Ionone oxime: Similar structure but differs in the position of the double bond.
Beta-Damascenone oxime: Another derivative of beta-ionone with distinct aromatic properties.
Beta-Ionone thiazolylhydrazone: A derivative with enhanced biological activities.
Uniqueness: Beta-Ionone oxime is unique due to its specific aromatic properties and its ability to form stable complexes with metal ions.
Propriétés
Numéro CAS |
39190-05-1 |
|---|---|
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
N-[4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H21NO/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14-15/h7-8,15H,5-6,9H2,1-4H3 |
Clé InChI |
NXLBMDQTCMKAMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C=CC(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















